molecular formula C5H5N5 B3148820 [1,2,4]Triazolo[4,3-b]pyridazin-8-amine CAS No. 6583-39-7

[1,2,4]Triazolo[4,3-b]pyridazin-8-amine

货号: B3148820
CAS 编号: 6583-39-7
分子量: 135.13 g/mol
InChI 键: VQGGJIKNMDSGEQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

[1,2,4]Triazolo[4,3-b]pyridazin-8-amine (CAS 6583-39-7) is a nitrogen-rich heterocyclic compound with the molecular formula C5H5N5 and a molecular weight of 135.13 g/mol. This fused bicyclic scaffold serves as a critical building block in medicinal chemistry and materials science research. In drug discovery, it functions as a potent pharmacophore for designing novel enzyme inhibitors. Specifically, derivatives of this core structure have been developed as low nanomolar selective tankyrase (TNKS) inhibitors, which are significant in the study of Wnt signaling pathway disruption and associated physiopathological conditions . More recent research has extended its application to the development of dual c-Met/Pim-1 kinase inhibitors, demonstrating strong antiproliferative effects and the ability to induce apoptosis in cancer cell lines, positioning them as promising antitumor agents . Beyond pharmaceutical applications, this high-nitrogen-content conjugated fused ring system is also a valuable precursor in the synthesis of low-sensitivity high-energy materials, where its molecular structure contributes to high density and thermostability . The compound is characterized as harmful and may cause skin, eye, and respiratory irritation. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

[1,2,4]triazolo[4,3-b]pyridazin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-4-1-2-8-10-3-7-9-5(4)10/h1-3H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGGJIKNMDSGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NN=CN2N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50984321
Record name [1,2,4]Triazolo[4,3-b]pyridazin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50984321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6583-39-7
Record name NSC75294
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75294
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [1,2,4]Triazolo[4,3-b]pyridazin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50984321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural and Electronic Features Relevant to Research On 1 2 3 Triazolo 4,3 B Pyridazin 8 Amine

Crystallographic Studies for Three-Dimensional Structure Elucidation

Crystallography is an indispensable tool for visualizing the precise three-dimensional arrangement of atoms in a molecule and its complexes. This information is fundamental to understanding structure-activity relationships (SAR).

X-ray diffraction analysis has been successfully employed to determine the crystal structures of several nih.govacs.orgresearchgate.netTriazolo[4,3-b]pyridazin-8-amine derivatives in complex with their protein targets. These studies provide critical insights into the specific molecular interactions that govern binding affinity and selectivity.

For instance, the crystal structure of 4-(2-(6-methyl- nih.govacs.orgresearchgate.nettriazolo[4,3-b]pyridazin-8-ylamino)ethyl)phenol, a derivative of the core scaffold, was determined in complex with the catalytic domain of human Tankyrase-2 (TNKS-2). nih.govacs.org This analysis revealed that the compound acts as an NAD+ isostere, providing a structural basis for its inhibitory activity. acs.org Similarly, a series of nih.govacs.orgresearchgate.nettriazolo[4,3-b]pyridazine derivatives were co-crystallized with the first bromodomain of BRD4 (BRD4 BD1). researchgate.net These studies characterized the binding modes of four selected inhibitors, demonstrating how the triazolopyridazine core scaffold anchors the molecules within the acetylated lysine (B10760008) (Kac) binding pocket. researchgate.net The X-ray crystallographic analysis of various aminated derivatives of a related 1,2,4-triazolo[4,3-a]pyrazine scaffold has also been reported, further expanding the structural knowledge base for this class of compounds. beilstein-journals.org

Crystallographic Data for Selected nih.govacs.orgresearchgate.netTriazolo[4,3-b]pyridazine Derivative Complexes
DerivativeProtein TargetPDB Accession CodeKey Finding
4-(2-(6-methyl- nih.govacs.orgresearchgate.nettriazolo[4,3-b]pyridazin-8-ylamino)ethyl)phenolTankyrase-2 (TNKS-2)4M7BCompound binds as an NAD+ isostere, revealing the basis for potent inhibition. nih.govacs.org
Selected nih.govacs.orgresearchgate.nettriazolo[4,3-b]pyridazine derivativesBRD4 Bromodomain 1 (BD1)Not specifiedCharacterized binding modes, showing the core scaffold's role in anchoring inhibitors. researchgate.net

The stability of a crystal lattice is dictated by a network of intermolecular interactions. Analysis of these interactions in the solid state can provide valuable information about the molecule's hydrogen bonding capabilities, potential for π-π stacking, and other non-covalent contacts that are also relevant for ligand-receptor binding.

Common Intermolecular Interactions in Triazolopyridazine Crystal Structures
Interaction TypeDescriptionSignificance
Hydrogen BondingDirectional interaction, typically N–H···N or N–H···O.Often dictates primary structural motifs, such as dimers and chains. nih.gov
π–π StackingAttractive, noncovalent interaction between aromatic rings.Contributes to the stabilization of the crystal packing in layered arrangements. mdpi.com
van der Waals ForcesWeak, non-directional forces including dispersion and dipole-dipole interactions.Important for overall molecular packing efficiency. nih.gov
Halogen BondingInteraction involving a halogen atom (e.g., Br···H contacts).Can provide additional directional stability to the crystal lattice. mdpi.com

Electronic Structure and Reactivity Profiling

Computational chemistry provides powerful tools to probe the electronic characteristics of a molecule, offering predictive insights into its reactivity and interaction preferences.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity. libretexts.org Conversely, the LUMO is the innermost empty orbital and can act as an electron acceptor, with its energy level relating to electrophilicity. youtube.com

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive and polarizable. researchgate.net In related nitrogen-rich heterocyclic systems, FMO analysis has shown that the HOMO and LUMO are often localized on different parts of the molecule. mdpi.com For instance, the HOMO may be distributed over an electron-rich portion of the scaffold, while the LUMO is localized on a more electron-deficient ring system, indicating distinct sites for nucleophilic and electrophilic interactions. mdpi.com

Key Concepts of Frontier Molecular Orbital (FMO) Theory
ConceptDescriptionImplication for Reactivity
HOMO (Highest Occupied Molecular Orbital)The highest energy molecular orbital that is occupied by electrons.Determines the molecule's ability to donate electrons (nucleophilicity/basicity). libretexts.org
LUMO (Lowest Unoccupied Molecular Orbital)The lowest energy molecular orbital that is unoccupied by electrons.Determines the molecule's ability to accept electrons (electrophilicity/acidity). youtube.com
HOMO-LUMO Gap (ΔE)The energy difference between the HOMO and LUMO.Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution on the van der Waals surface of a molecule. dtic.mil It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly for identifying regions susceptible to electrophilic and nucleophilic attack. researchgate.net

The MEP map is color-coded to represent different potential values. Typically, regions of negative electrostatic potential (colored red to yellow) are electron-rich and are favorable sites for electrophilic attack. researchgate.net These areas often correspond to lone pairs of electrons on heteroatoms like nitrogen or oxygen. Regions of positive electrostatic potential (colored blue) are electron-poor and represent likely sites for nucleophilic attack. dtic.mil Intermediate potential regions are shown in green. researchgate.net Studies on nih.govacs.orgresearchgate.nettriazolo[4,3-b]pyridazine derivatives and other nitrogen-rich heterocycles have used MEP maps to visualize the electrostatic surface. researchgate.netdtic.mil For the triazolopyridazine scaffold, the nitrogen atoms of the fused ring system typically represent areas of negative potential, making them key sites for hydrogen bonding and interactions with electrophiles. researchgate.net

Interpretation of Molecular Electrostatic Potential (MEP) Maps
Color CodeElectrostatic PotentialPredicted Interaction
RedStrongly NegativeSite for electrophilic attack; hydrogen bond acceptor.
YellowSlightly NegativeSite for electrophilic attack.
GreenNeutralRegion of low reactivity.
BluePositiveSite for nucleophilic attack; hydrogen bond donor.

Structure Activity Relationship Sar Investigations Of 1 2 3 Triazolo 4,3 B Pyridazin 8 Amine Derivatives

Impact of Substitutions at the 8-Amino Position on Biological Activity

The 8-amino group serves as a critical anchor for introducing diverse side chains, significantly influencing the potency and selectivity of these compounds.

Aromatic and Aliphatic Side Chain Effects on Potency

The nature of the substituent attached to the 8-amino group has a profound effect on the biological activity of nih.govnih.govnih.govtriazolo[4,3-b]pyridazine derivatives. Research has shown that the introduction of a phenylethylamino side chain at this position can lead to potent biological activity. A noteworthy example is the compound 4-(2-(6-methyl- nih.govnih.govnih.govtriazolo[4,3-b]pyridazin-8-ylamino)ethyl)phenol, which emerged as a highly potent inhibitor of tankyrases. nih.gov The presence of a p-hydroxyphenyl ring in the side chain was found to be a key determinant of its high efficacy. nih.gov This suggests that the electronic and steric properties of the aromatic ring, along with its potential for hydrogen bonding, play a crucial role in the interaction with the target protein.

While detailed systematic studies directly comparing a wide range of aromatic and aliphatic side chains are not extensively documented in the available literature, the high potency of the aforementioned compound underscores the importance of an appropriately substituted aromatic moiety at this position. The ethyl linker connecting the aromatic ring to the 8-amino group also appears to be optimal for positioning the aromatic group within the binding site of the target enzyme.

Exploration of Functional Group Diversity at the Amine Moiety

To further explore the chemical space around the 8-amino position, various functional groups have been introduced. These modifications aim to probe the binding pocket for additional interactions and to modulate the physicochemical properties of the compounds. For instance, the synthesis of a series of nih.govnih.govnih.govtriazolo[4,3-b]pyridazine analogues with different linkers such as urea, amide, and sulphonamide attached to a substituent at the 3-position has been reported, with the amide linker being identified as the most favorable for anticancer activity. bohrium.com While this study focused on modifications at the 3-position linked to a group at the 6-position, the exploration of such linkers at the 8-amino position could provide valuable insights into the SAR.

The introduction of different amine substituents at the 8-position has been a key strategy in the development of these derivatives. Nucleophilic substitution reactions on 8-chloro-6-alkyl- nih.govnih.govnih.govtriazolo[4,3-b]pyridazine precursors with a variety of suitable amines have been employed to generate a library of compounds with diverse functionalities at the 8-amino moiety. nih.gov

Modulation at the 6-Position of the Triazolopyridazine Core

Modifications at the 6-position of the nih.govnih.govnih.govtriazolo[4,3-b]pyridazine core have been shown to significantly impact the biological profile of the resulting derivatives.

Influence of Alkyl and Heteroaryl Substituents

The introduction of small alkyl groups at the 6-position has proven to be beneficial for biological activity. In the case of tankyrase inhibitors, the presence of a methyl group at the 6-position, in conjunction with a specific phenylethylamino side chain at the 8-position, resulted in a highly potent compound. nih.gov This indicates that a compact alkyl group at this position is well-tolerated and may contribute to favorable hydrophobic interactions within the binding site.

Table 1: Effect of Substituents at the 6-Position on the Biological Activity of nih.govnih.govnih.govTriazolo[4,3-b]pyridazine Derivatives
CompoundSubstituent at 6-PositionSubstituent at 8-PositionBiological ActivityReference
1-CH₃-NH-CH₂-CH₂-C₆H₄-OHPotent Tankyrase Inhibitor nih.gov
2ArylNot Applicable (Diaryl derivative)Antiproliferative Activity nih.gov

Role of the Sulfanyl Group in Biological Interaction

The introduction of a sulfanyl (-SH) or substituted sulfanyl (-SR) group at various positions of heterocyclic scaffolds is a common strategy in medicinal chemistry to modulate activity and physicochemical properties. In the context of the broader family of 1,2,4-triazoles, derivatives containing a 3-ylsulfanyl moiety have been synthesized and evaluated for their antimicrobial activities. researchgate.net Specifically, compounds were prepared starting from 2-(5-phenyl-3H-1,2,4-triazol-3-ylsulfanyl)-acetohydrazide, which were then used to synthesize various nih.govnih.govnih.govtriazolo[4,3-b]pyridazine derivatives. researchgate.net While this highlights the synthetic feasibility of incorporating a sulfanyl group linked to the triazole ring, which is part of the fused system, specific studies detailing the direct attachment of a sulfanyl group at the 6-position of the nih.govnih.govnih.govtriazolo[4,3-b]pyridazine core and its role in biological interactions are not extensively described in the currently available literature.

Scaffold Modifications and Bioisosteric Replacements

To understand the importance of the nih.govnih.govnih.govtriazolo[4,3-b]pyridazine nucleus for biological activity and to explore novel chemical space, researchers have investigated various scaffold modifications and bioisosteric replacements.

One approach has been the simplification of the core structure. For instance, to investigate the influence of the number and position of endocyclic nitrogen atoms, the triazolopyridazine nucleus was replaced with simplified analogues such as imidazo[1,2-a]pyridine, nih.govnih.govnih.govtriazolo[1,5-a]pyridine, and quinoline derivatives. nih.gov These studies revealed that the triazolo[4,3-b]pyridazine nucleus is crucial for potent activity, as the simplified analogues were found to be less active. nih.gov

Bioisosteric replacement is another strategy that has been employed. In a study focused on developing inhibitors for Plasmodium falciparum dihydroorotate dehydrogenase, a triazolopyrimidine core was successfully replaced with a nih.govnih.govnih.govtriazolo[4,3-b]pyridazine scaffold, demonstrating the potential of this core as a bioisostere. However, further modifications in this particular study, such as the introduction of a pyrazolo[3,4-d]pyrimidine or a different triazolopyridazine isomer, led to inactive compounds.

These findings highlight the stringent structural requirements for biological activity and underscore the value of the nih.govnih.govnih.govtriazolo[4,3-b]pyridazine scaffold as a key pharmacophore.

Table 2: Bioisosteric Replacements of the nih.govnih.govnih.govTriazolo[4,3-b]pyridazine Core and Their Impact on Activity
Original ScaffoldBioisosteric ReplacementEffect on Biological ActivityReference
nih.govnih.govnih.govTriazolo[4,3-b]pyridazineImidazo[1,2-a]pyridineReduced Activity nih.gov
nih.govnih.govnih.govTriazolo[4,3-b]pyridazine nih.govnih.govnih.govTriazolo[1,5-a]pyridineReduced Activity nih.gov
nih.govnih.govnih.govTriazolo[4,3-b]pyridazineQuinolineReduced Activity nih.gov
Triazolopyrimidine nih.govnih.govnih.govTriazolo[4,3-b]pyridazineMaintained or Improved Activity

Comparative SAR with Related Triazolopyridine and Triazolopyrimidine Scaffolds

The development of potent and selective inhibitors often involves the exploration of various heterocyclic core structures. The nih.govnih.govtriazolo[4,3-b]pyridazine scaffold has been identified as a key pharmacophore in several contexts, including as tankyrase inhibitors and anti-Cryptosporidium agents. nih.govnih.govnih.gov Its SAR is often understood by comparing it to structurally related fused heterocyclic systems like nih.govnih.govtriazolo[4,3-a]pyridines and nih.govnih.govtriazolo[1,5-a]pyrimidines.

The triazolopyridazine nucleus is considered crucial for the activity of certain compounds. For instance, in a series of tankyrase inhibitors, the triazolo[4,3-b]pyridazine core was essential for maintaining high potency. nih.gov This is often attributed to its specific geometry and the arrangement of nitrogen atoms which can engage in crucial hydrogen bonding interactions with target proteins.

In comparison, the nih.govnih.govtriazolo[4,3-a]pyridine scaffold, an isomeric system, also serves as a core for various biologically active molecules. nih.govdoaj.org The key difference lies in the position of the nitrogen atom in the six-membered ring, which alters the electronic distribution and hydrogen bonding capacity of the entire scaffold. This can lead to significant differences in binding affinity and selectivity for the target enzyme or receptor. For example, the substitution pattern on the pyridine ring of triazolopyridines is critical for their activity, much like the substitutions on the pyridazine (B1198779) ring of the title compound series. doaj.org

The nih.govnih.govtriazolo[1,5-a]pyrimidine scaffold presents another variation, where the fusion of the triazole ring to the pyrimidine ring creates a different electronic and steric profile. SAR studies on triazolopyrimidine derivatives have established clear requirements for optimal activity, such as the necessity of specific substituents at defined positions to achieve high potency as anticancer agents. nih.gov These studies highlight that while the general fused triazole-heterocycle motif is a valid starting point, the nature of the six-membered ring (pyridazine, pyridine, or pyrimidine) and its substitution patterns profoundly influence the ultimate biological activity and selectivity profile.

The data below illustrates how modifications on different scaffolds affect their inhibitory activity.

ScaffoldCompoundTargetActivity
nih.govnih.govTriazolo[4,3-b]pyridazineCompound 12Tankyrase-1Full inhibition at 1 µM nih.gov
nih.govnih.govTriazolo[4,3-b]pyridazineSLU-2633C. parvumEC50 of 0.17 μM nih.gov
nih.govnih.govTriazolo[1,5-a]pyrimidineLead CompoundTubulin PolymerizationHigh Potency nih.gov

Assessment of Simplified Analogs (e.g., Imidazo[1,2-a]pyridine) on Activity Retention

To probe the importance of the triazole moiety within the nih.govnih.govtriazolo[4,3-b]pyridazine core, researchers often synthesize and evaluate simplified analogs. One such analog is the imidazo[1,2-a]pyridine scaffold, which can be considered a simplified version where one of the nitrogen atoms in the five-membered ring is removed. nih.govnih.gov

Studies have shown that simplification of the triazolo[4,3-b]pyridazine nucleus can lead to a reduction or complete loss of activity. For example, in the development of tankyrase inhibitors, simplified analogs were found to be less active, underscoring the critical role of the triazole ring system for potent inhibition. nih.gov The nitrogen atoms of the triazole ring are often involved in key interactions with the target protein, and their removal in an imidazo[1,2-a]pyridine analog can disrupt this binding.

Imidazo[1,2-a]pyridine derivatives themselves constitute a significant class of biologically active compounds with a wide range of applications, including as antituberculosis and anticancer agents. nih.govnih.gov Extensive SAR studies on this scaffold have revealed that its activity is highly dependent on the nature and position of substituents on both the imidazole and pyridine rings. nih.gov While potent molecules have been developed from the imidazo[1,2-a]pyridine core, direct replacement of a triazolopyridazine scaffold with an imidazopyridine one in a known inhibitor series often results in diminished activity, confirming that the triazole portion is not merely a linker but an active contributor to the pharmacophore.

The following table presents a comparison of activity between a triazolopyridazine compound and its simplified analog.

Compound ClassCore ScaffoldTargetOutcome
Tankyrase Inhibitor nih.govnih.govTriazolo[4,3-b]pyridazineTankyrasesCrucial for activity nih.gov
Simplified AnalogImidazo[1,2-a]pyridineTankyrasesLess active nih.gov

Conformational Analysis and Ligand-Binding Preferences in SAR Studies

The three-dimensional conformation of nih.govnih.govtriazolo[4,3-b]pyridazin-8-amine derivatives and their preferred binding modes within a target's active site are fundamental to understanding their SAR. Crystallographic studies and molecular modeling are powerful tools used to elucidate these aspects. nih.govnih.gov

X-ray crystallography has been instrumental in revealing the binding mode of potent inhibitors. For instance, the crystal structure of 4-(2-(6-methyl- nih.govnih.govtriazolo[4,3-b]pyridazin-8-ylamino)ethyl)phenol in complex with its target, tankyrase, showed that the inhibitor acts as an NAD isostere. nih.gov This analysis confirmed the specific interactions between the triazolopyridazine core and the enzyme's active site residues, providing a structural basis for its inhibitory activity. Such studies often reveal that the planarity of the fused ring system is a key feature, allowing it to fit into specific binding pockets.

Conformational analysis also extends to the substituents attached to the core scaffold. The nature and length of linkers connecting the triazolopyridazine nucleus to other moieties are often critical for activity. nih.gov For example, the replacement of a phenyl ring with a different group, such as N-methyl piperazine or morpholine, can lead to a complete loss of inhibitory activity, suggesting that the distal group plays a crucial role in anchoring the molecule in the binding site through specific interactions. nih.gov

Docking studies complement experimental data by predicting the binding poses of new analogs and rationalizing observed SAR trends. nih.govresearchgate.net These computational methods help in visualizing how different substituents explore the available chemical space within the active site and how subtle changes in the ligand's structure can lead to significant differences in binding affinity. For example, docking studies on c-Met inhibitors based on a triazolo-pyridazine core indicated that introducing specific fragments, like a 5-methylthiazole group, was beneficial for activity by enhancing binding with the c-Met hinge region. nih.gov

The table below summarizes key findings from conformational and binding studies.

CompoundMethodKey FindingReference
4-(2-(6-methyl- nih.govnih.govtriazolo[4,3-b]pyridazin-8-ylamino)ethyl)phenolCrystallographic AnalysisActs as an NAD isostere, confirming binding mode. nih.gov
Substituted Triazolo-pyridazine derivativesMolecular DockingIntroduction of 5-methylthiazole fragment is beneficial for c-Met inhibitory activity. nih.gov

Pharmacological and Biochemical Mechanism Studies Of 1 2 3 Triazolo 4,3 B Pyridazin 8 Amine

Enzyme Inhibition Mechanisms

The nih.govfrontiersin.orgnih.govtriazolo[4,3-b]pyridazine scaffold has proven to be a versatile platform for developing potent and selective enzyme inhibitors. Studies have successfully demonstrated its role in targeting both the PARP superfamily member Tankyrase and various receptor tyrosine kinases.

Tankyrase (TNKS-1 and TNKS-2) Inhibition

Derivatives of nih.govfrontiersin.orgnih.govTriazolo[4,3-b]pyridazin-8-amine have been identified as potent inhibitors of Tankyrase-1 (TNKS-1) and Tankyrase-2 (TNKS-2), enzymes that play a critical role in telomere maintenance and the Wnt/β-catenin signaling pathway. acs.orgresearchgate.net The inhibition of these enzymes is a promising strategy for cancer therapy, particularly in cancers where the Wnt pathway is aberrantly activated. acs.orgresearchgate.net

Initial screening and structural analysis identified N-(4-chlorophenethyl)-6-methyl- nih.govfrontiersin.orgnih.govtriazolo[4,3-b]pyridazin-8-amine (referred to as NNL or compound 3) as a key hit compound. nih.gov Structure-based optimization of this initial hit led to the discovery of more potent derivatives, such as 4-(2-(6-methyl- nih.govfrontiersin.orgnih.govtriazolo[4,3-b]pyridazin-8-ylamino)ethyl)phenol (compound 12), which demonstrates low nanomolar selective inhibition of Tankyrases. nih.govacs.org

The inhibitory action of the nih.govfrontiersin.orgnih.govtriazolo[4,3-b]pyridazine class against Tankyrases stems from its function as an isostere of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.govacs.org Crystallographic studies have been crucial in elucidating this mechanism. The crystal structure of TNKS-2 in complex with the hit compound NNL (PDB code: 3P0Q) revealed that, despite lacking the characteristic amide group found in many classical PARP inhibitors, the molecule successfully preserves all the key interactions within the canonical nicotinamide binding site. nih.govnih.gov

Further analysis of the more potent compound 12, confirmed by crystallographic data (PDB code: 4M7B), solidified its classification as an NAD+ isostere. acs.orgresearchgate.net The triazolo-pyridazine nucleus is fundamental to this activity. nih.gov This mimicry allows the compound to effectively occupy the NAD+ binding pocket of the enzyme, blocking its catalytic function and preventing the poly-ADP-ribosylation (PARsylation) of target proteins. nih.gov

A significant advantage of the nih.govfrontiersin.orgnih.govtriazolo[4,3-b]pyridazin-8-amine series is its high specificity for Tankyrase enzymes over other members of the PARP superfamily. nih.gov The absence of the traditional amide pharmacophore, common to broader PARP inhibitors, is a key structural feature conferring this selectivity. nih.gov

The lead compound, 4-(2-(6-methyl- nih.govfrontiersin.orgnih.govtriazolo[4,3-b]pyridazin-8-ylamino)ethyl)phenol (compound 12), was found to be a highly selective TNKS inhibitor with no significant cross-reactivity against PARP-1 or PARP-2 at concentrations where it effectively inhibits Tankyrases. nih.govfrontiersin.org

Enzyme% Inhibition by Compound 12 (@10 µM)
PARP-118%
PARP-226%

Data sourced from reference frontiersin.org.

Structure-activity relationship (SAR) studies have further detailed the chemical features that govern potency and selectivity. For instance, replacing a methoxy (B1213986) group with a hydroxyl moiety in the phenethyl side chain (leading to compound 12) resulted in a compound that achieved full inhibition of TNKS-1 and 82% inhibition of TNKS-2 at a 1 µM concentration. nih.gov The nature of the linker and the distal aromatic group are also crucial for activity. nih.gov

CompoundSubstitutionTNKS-1 % Inhibition (@1 µM)TNKS-2 % Inhibition (@1 µM)
NNL (3)4-chlorophenethyl side chain75%52%
Compound 72-naphthyl analogue81%74%
Compound 124-hydroxyphenethyl side chain100%82%

Data sourced from reference nih.gov.

Kinase Inhibition

In addition to Tankyrase inhibition, the versatile nih.govfrontiersin.orgnih.govtriazolo[4,3-b]pyridazine scaffold has been explored for its potential as a kinase inhibitor. bohrium.com Research has focused on developing derivatives that can dually target multiple kinases, a strategy known to produce potent antitumor activity and potentially overcome drug resistance associated with single-target agents. nih.gov

The development of dual inhibitors targeting both c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2) is a key strategy in oncology, as both pathways are critical for tumor growth and angiogenesis. While various nih.govfrontiersin.orgnih.govtriazolo[4,3-b]pyridazine derivatives have been synthesized and assessed as c-Met inhibitors, the most clearly documented dual c-Met/VEGFR-2 activity has been reported for the closely related nih.govfrontiersin.orgnih.govtriazolo[4,3-a]pyrazine scaffold. nih.govnih.gov

In a study focused on these pyrazine (B50134) derivatives, a lead compound, 17l, emerged as a potent dual inhibitor. nih.govnih.gov Molecular docking simulations confirmed that compound 17l could bind effectively to the protein structures of both c-Met and VEGFR-2. nih.govnih.gov

CompoundTarget KinaseIC₅₀
Compound 17l ( nih.govfrontiersin.orgnih.govtriazolo[4,3-a]pyrazine derivative)c-Met26.00 nM
VEGFR-22.6 µM

Data sourced from reference nih.gov.

Research has also successfully produced derivatives of the nih.govfrontiersin.orgnih.govtriazolo[4,3-b]pyridazine core that exhibit dual inhibitory activity against c-Met and Pim-1 kinase. Pim-1 is a proto-oncogene that is overexpressed in several cancers and contributes to cell survival and proliferation. Compounds designed as dual inhibitors of both c-Met and Pim-1 have shown significant cytotoxic effects across various cancer cell lines.

One such derivative, N-(3-bromophenyl)-4-(6-methoxy- nih.govfrontiersin.orgnih.govtriazolo[4,3-b]pyridazin-3-yl)butanamide, demonstrated strong inhibitory effects on both kinases. nih.gov Molecular docking studies confirmed its binding modes to these targets, providing insight into its mechanism of action. nih.gov

CompoundTarget KinaseIC₅₀ (µM)
N-(3-bromophenyl)-4-(6-methoxy- nih.govfrontiersin.orgnih.govtriazolo[4,3-b]pyridazin-3-yl)butanamidec-Met0.163 ± 0.01
Pim-10.283 ± 0.01

Data sourced from reference nih.gov.

Inhibition of Other Protein Kinases (e.g., PIM, JAK1, JAK2, PI3Kgama-delta, ALK-5, Syk, MPS1)

Derivatives of the researchgate.netkoreascience.krnih.govtriazolo[4,3-b]pyridazine class have been identified as potent inhibitors of several protein kinases crucial to cell signaling and proliferation.

Notably, a series of these derivatives were designed as dual inhibitors of c-Met and PIM-1 kinases. researchgate.net In one study, a specific derivative, compound 4g (N-(4-((3-(4-chlorophenyl)- researchgate.netkoreascience.krnih.govtriazolo[4,3-b]pyridazin-6-yl)oxy)phenyl)acetamide), demonstrated potent inhibitory activity against both c-Met and PIM-1, with IC50 values of 0.163 µM and 0.283 µM, respectively. researchgate.net This dual inhibition is significant as both kinases are implicated in cancer progression. The study also noted that compound 4g led to a decrease in the phosphorylation levels of downstream signaling proteins such as PI3K, AKT, and mTOR. researchgate.net

While direct inhibition of Janus kinases (JAK1, JAK2) by the researchgate.netkoreascience.krnih.govtriazolo[4,3-b]pyridazine scaffold is not prominently documented in the provided research, related heterocyclic systems like 2-amino- researchgate.netkoreascience.krnih.govtriazolo[1,5-a]pyridines have been successfully developed as JAK2 inhibitors.

There is currently no direct evidence from the available research to suggest that researchgate.netkoreascience.krnih.govtriazolo[4,3-b]pyridazine derivatives act as inhibitors of PI3Kgamma-delta , ALK-5 , Syk , or monopolar spindle 1 (MPS1) kinases. However, it is noteworthy that imidazo[1,2-b]pyridazines, which share a fused pyridazine (B1198779) ring system, have been reported to possess MPS1 inhibitory activity. researchgate.net

Table 1: Inhibitory Activity of a researchgate.netkoreascience.krnih.govTriazolo[4,3-b]pyridazine Derivative Against Protein Kinases

Compound Target Kinase IC50 (µM) Source(s)
N-(4-((3-(4-chlorophenyl)- researchgate.netkoreascience.krnih.govtriazolo[4,3-b]pyridazin-6-yl)oxy)phenyl)acetamide (4g) c-Met 0.163 researchgate.net
N-(4-((3-(4-chlorophenyl)- researchgate.netkoreascience.krnih.govtriazolo[4,3-b]pyridazin-6-yl)oxy)phenyl)acetamide (4g) PIM-1 0.283 researchgate.net

Bromodomain (BRD4) Inhibition

The researchgate.netkoreascience.krnih.govtriazolo[4,3-b]pyridazine scaffold has been identified as a promising core for the development of Bromodomain and Extra-Terminal (BET) protein inhibitors, particularly targeting Bromodomain-containing protein 4 (BRD4). BRD4 is an epigenetic reader that recognizes acetylated lysine (B10760008) residues on histone tails, playing a critical role in transcriptional activation. A series of researchgate.netkoreascience.krnih.govtriazolo[4,3-b]pyridazine derivatives have been shown to inhibit BRD4 with micromolar IC50 values, positioning them as potential therapeutic agents for diseases like cancer. koreascience.kr

Binding Interactions within BD1 and BD2

BRD4 contains two tandem bromodomains, BD1 and BD2, which share high sequence and structural similarity but have slight differences in their binding pockets. koreascience.kr X-ray crystallography studies of researchgate.netkoreascience.krnih.govtriazolo[4,3-b]pyridazine derivatives in complex with the BD1 domain of BRD4 have elucidated their binding mode. koreascience.kr

The core of the researchgate.netkoreascience.krnih.govtriazolo[4,3-b]pyridazine molecule orients itself within the acetylated lysine (Kac) binding pocket. Key interactions include:

Hydrogen Bonding: The triazole portion of the scaffold is positioned near the conserved asparagine residue (Asn140), a critical interaction for ligand binding.

Hydrophobic Interactions: The pyridazine part of the ring system and various substituents engage in hydrophobic interactions with key residues, including the conserved WPF (tryptophan-proline-phenylalanine) shelf, which is crucial for stabilizing the ligand within the binding site. koreascience.kr

These interactions are characteristic of many BRD4 inhibitors and demonstrate how the researchgate.netkoreascience.krnih.govtriazolo[4,3-b]pyridazine scaffold effectively occupies the binding site, competing with the natural acetylated histone substrates.

Structural Requirements for Acetylated Lysine Recognition

The ability of researchgate.netkoreascience.krnih.govtriazolo[4,3-b]pyridazine derivatives to inhibit BRD4 stems from their function as acetylated lysine (Kac) mimetics. The BD1 and BD2 domains of BRD4 possess a deep, largely hydrophobic cavity specifically designed to recognize the acetyl-lysine side chain of histones.

The structural requirements for this recognition are met by the triazolopyridazine core and its substitutions:

Core Scaffold: The researchgate.netkoreascience.krnih.govtriazolo[4,3-b]pyridazine nucleus itself acts as the Kac-mimicking pharmacophore. Its nitrogen-rich structure can form crucial hydrogen bonds, similar to the acetyl group of lysine. koreascience.kr

Antimicrobial Activity Mechanisms

The 1,2,4-triazole (B32235) nucleus is a well-established pharmacophore in antimicrobial agents. Consequently, derivatives of the fused researchgate.netkoreascience.krnih.govtriazolo[4,3-b]pyridazine system have been synthesized and evaluated for their antibacterial and antifungal properties, showing a range of moderate to good activity. koreascience.kr

Antibacterial Spectrum and Proposed Modes of Action

Several studies have confirmed the antibacterial potential of researchgate.netkoreascience.krnih.govtriazolo[4,3-b]pyridazine derivatives. These compounds have been tested against a panel of both Gram-positive and Gram-negative bacteria. One study reported that prepared derivatives showed fair to good activity against bacteria such as Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. researchgate.net In this series, certain compounds revealed promising antimicrobial activities comparable to the standard drug Ciprofloxacin. researchgate.net

While the precise mode of action for the researchgate.netkoreascience.krnih.govtriazolo[4,3-b]pyridazine class is not fully elucidated, the mechanisms of related triazole-based compounds suggest potential pathways. For instance, other 1,2,4-triazole derivatives are known to exert their antibacterial effects by destroying the bacterial cell membrane or by inhibiting key enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. nih.gov

Table 2: Antibacterial Activity of researchgate.netkoreascience.krnih.govTriazolo[4,3-b]pyridazine Derivatives

Bacterial Strain Activity Level Source(s)
Escherichia coli (Gram-negative) Moderate to Good researchgate.net
Bacillus subtilis (Gram-positive) Moderate to Good researchgate.net
Staphylococcus aureus (Gram-positive) Moderate to Good researchgate.net

Antifungal Efficacy and Related Mechanisms

The researchgate.netkoreascience.krnih.govtriazolo[4,3-b]pyridazine scaffold has also demonstrated notable antifungal activity. As the 1,2,4-triazole moiety is a cornerstone of many commercial antifungal drugs like Fluconazole, derivatives of this fused heterocyclic system are of significant interest. koreascience.kr

In vitro testing of a series of 3-substituted researchgate.netkoreascience.krnih.govtriazolo[4,3-b]pyridazine derivatives against fungi such as Aspergillus flavus and Aspergillus niger showed weak to good antifungal activity. koreascience.kr Several compounds in the tested series exhibited inhibition zones comparable to the standard drug Fluconazole. koreascience.kr Specifically, compounds with 4-chlorophenyl (4d ) and 4-bromophenyl (4f ) substitutions at the 3-position of the triazole ring were noted for their potent antimicrobial effects. koreascience.kr The mechanism is likely related to the established role of azoles in disrupting the synthesis of ergosterol, a vital component of the fungal cell membrane.

Table 3: Antifungal Activity of researchgate.netkoreascience.krnih.govTriazolo[4,3-b]pyridazine Derivatives

Fungal Strain Activity Level Source(s)
Aspergillus flavus Weak to Good koreascience.kr
Aspergillus niger Weak to Good koreascience.kr

Antiviral Properties and Cellular Targets

The broad antiviral potential of heterocyclic compounds containing the 1,2,4-triazole moiety has been a subject of extensive research. nih.goveurekaselect.com Derivatives of 1,2,4-triazole have been investigated for their activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses, and various influenza strains. eurekaselect.com The mechanism of action for these compounds often involves targeting essential viral enzymes or host-cell factors necessary for viral replication. researchgate.net

Some fused 1,2,4-triazole systems, such as nih.govacs.orgresearchgate.nettriazolo[3,4-b] nih.govresearchgate.netnih.govthiadiazines, have demonstrated activity against influenza A virus by potentially interacting with the M2 proton channel. mdpi.com Additionally, certain nih.govacs.orgresearchgate.nettriazolo[4,3-b]pyridazine derivatives have shown promise as antiviral agents against the Hepatitis A virus (HAV). nih.gov Specifically, studies on 3-S-substituted-6-phenyl- nih.govacs.orgresearchgate.nettriazolo[4,3-b]pyridazine derivatives indicated that some of these compounds could reduce the viral count in cell cultures. nih.gov For instance, a derivative designated as compound 15 in one study, a 5-(6-phenyl- nih.govacs.orgresearchgate.nettriazolo[4,3-b]pyridazin-3-ylsulfanylmethyl)- nih.govresearchgate.netnih.govoxadiazole, exhibited the most significant effect on HAV. nih.gov However, specific studies detailing the antiviral properties and cellular targets of " nih.govacs.orgresearchgate.netTriazolo[4,3-b]pyridazin-8-amine" itself are not extensively documented in the reviewed literature. The antiviral activity appears to be a characteristic of the broader triazolopyridazine chemical class, with specific activity depending on the substitutions on the core scaffold. eurekaselect.comnih.gov

Antiparasitic Activity Mechanisms

Anti-Cryptosporidium parvum Activity and Target Interaction

The nih.govacs.orgresearchgate.nettriazolo[4,3-b]pyridazine scaffold is a key structural feature in a class of compounds investigated for their potent activity against the protozoan parasite Cryptosporidium parvum, a significant cause of diarrheal disease (cryptosporidiosis). nih.gov While the specific biomolecular target of these triazolopyridazines in C. parvum has not been definitively identified, phenotypic studies indicate that they impact the parasite during the later stages of merogony and the development of gametocytes. nih.gov

Research into derivatives of the nih.govacs.orgresearchgate.nettriazolo[4,3-b]pyridazine core has led to the identification of lead compounds with significant anti-cryptosporidial efficacy. nih.gov Structure-activity relationship (SAR) studies have been conducted to optimize these compounds, focusing on enhancing potency while minimizing potential off-target effects. nih.gov For example, modifications to the nih.govacs.orgresearchgate.nettriazolo[4,3-b]pyridazine headgroup have been explored to improve the therapeutic profile. nih.gov One of the most potent compounds identified in these studies, 7,8-dihydro- nih.govacs.orgresearchgate.nettriazolo[4,3-b]pyridazine 17a, demonstrated an EC50 of 1.2 μM against C. parvum. nih.gov

While many triazole-containing compounds target the C. parvum inosine (B1671953) 5′-monophosphate dehydrogenase (IMPDH), a crucial enzyme for the parasite's survival, the nih.govacs.orgresearchgate.nettriazolo[4,3-b]pyridazine series appears to operate through a different, yet-to-be-elucidated mechanism as they are structurally distinct from known IMPDH inhibitors. nih.gov The development of compounds like SLU-2633, which has a nih.govacs.orgresearchgate.nettriazolo[4,3-b]pyridazine core and an EC50 of 0.17 μM, highlights the potential of this chemical class in the development of new treatments for cryptosporidiosis. nih.gov Further investigation is required to fully understand the specific interactions of " nih.govacs.orgresearchgate.netTriazolo[4,3-b]pyridazin-8-amine" and its derivatives with their parasitic targets.

Cytoskeletal Dynamics Modulation

Tubulin Polymerization Inhibition

Derivatives of the nih.govacs.orgresearchgate.nettriazolo[4,3-b]pyridazine scaffold have been identified as potent inhibitors of tubulin polymerization. nih.govacs.orgnih.gov Tubulin, a key component of the cellular cytoskeleton, plays a critical role in cell division, motivating its use as a target for anticancer drug development. nih.gov In a study focused on 3,6-diaryl- nih.govacs.orgresearchgate.nettriazolo[4,3-b]pyridazines, which were designed as analogues of the known tubulin inhibitor combretastatin (B1194345) A-4 (CA-4), the nih.govacs.orgresearchgate.nettriazolo[4,3-b]pyridazine scaffold served as a rigid linker to mimic the bioactive conformation of CA-4. nih.govacs.orgnih.gov

One particularly active compound from this series, designated 4q, which features a 3-amino-4-methoxyphenyl moiety, demonstrated highly potent antiproliferative activity against various cancer cell lines with IC50 values in the nanomolar range. nih.govacs.orgnih.gov Crucially, tubulin polymerization assays confirmed that compound 4q effectively inhibited the polymerization of tubulin. nih.govnih.gov This inhibition of tubulin assembly is a primary mechanism through which these compounds exert their cytotoxic effects. nih.gov

Table 1: Antiproliferative Activity of Compound 4q

Cell Line IC50 (μM)
SGC-7901 0.014
A549 0.008
HT-1080 0.012

Data sourced from a study on 3,6-diaryl- nih.govacs.orgresearchgate.nettriazolo[4,3-b]pyridazines. nih.govacs.orgnih.gov

Microtubule Disruption Mechanisms

The inhibition of tubulin polymerization by nih.govacs.orgresearchgate.nettriazolo[4,3-b]pyridazine derivatives directly leads to the disruption of microtubule dynamics within the cell. nih.govnih.gov Microtubules are dynamic structures that are essential for the formation of the mitotic spindle during cell division. By preventing the assembly of tubulin into microtubules, these compounds interfere with the normal cell cycle progression. nih.gov

Immunostaining experiments with compound 4q revealed a significant disruption of the microtubule network in A549 cells. nih.govnih.gov This disruption of microtubule dynamics leads to a cascade of cellular events, including the arrest of the cell cycle at the G2/M phase. nih.govnih.gov This cell cycle arrest ultimately triggers apoptosis, or programmed cell death, in the cancer cells. nih.gov The ability of the nih.govacs.orgresearchgate.nettriazolo[4,3-b]pyridazine scaffold to serve as a platform for creating potent microtubule-disrupting agents underscores its therapeutic potential. nih.gov

Interaction with the Colchicine (B1669291) Binding Site

Molecular modeling studies have provided insights into the specific interaction between nih.govacs.orgresearchgate.nettriazolo[4,3-b]pyridazine derivatives and tubulin. nih.govacs.orgnih.gov These studies indicate that compounds such as 4q bind to the colchicine binding site on β-tubulin. nih.govacs.orgnih.gov The colchicine binding site is a well-established target for a variety of microtubule-destabilizing agents. nih.gov

The docking analysis of compound 4q within the colchicine binding site revealed specific molecular interactions that contribute to its high affinity. nih.gov Hydrogen bonds were predicted to form between the para-methoxy group on one of the aryl rings and the thiol group of the cysteine residue Cys β241, as well as between the amino nitrogen atom on the other aryl ring and the sulfur atom of the methionine residue Met β259. nih.gov Furthermore, a direct hydrogen bond was observed between the nih.govacs.orgresearchgate.nettriazolo[4,3-b]pyridazine linker and the alanine (B10760859) residue Ala β250. nih.gov These interactions stabilize the binding of the compound in the colchicine pocket, thereby preventing the conformational changes in tubulin that are necessary for microtubule polymerization. nih.gov

Table 2: Compound Names Mentioned

Compound Name
nih.govacs.orgresearchgate.netTriazolo[4,3-b]pyridazin-8-amine
7,8-dihydro- nih.govacs.orgresearchgate.nettriazolo[4,3-b]pyridazine 17a
SLU-2633
5-(6-phenyl- nih.govacs.orgresearchgate.nettriazolo[4,3-b]pyridazin-3-ylsulfanylmethyl)- nih.govresearchgate.netnih.govoxadiazole
3,6-diaryl- nih.govacs.orgresearchgate.nettriazolo[4,3-b]pyridazines
Combretastatin A-4

General Mechanisms of Interaction with Biological Targets (e.g., Receptors)

The pharmacological and biochemical effects of nih.govnih.govnih.govtriazolo[4,3-b]pyridazine-8-amine and its derivatives are primarily attributed to their interactions with various biological targets, including enzymes and receptors. These interactions often lead to the inhibition of key signaling pathways implicated in pathological conditions.

Derivatives of the nih.govnih.govnih.govtriazolo[4,3-b]pyridazine scaffold have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cellular processes. For instance, certain derivatives have been synthesized and evaluated as dual inhibitors of c-Met and Pim-1 kinases, both of which are considered important targets in cancer therapy. rsc.orgnih.gov Docking studies of these compounds have revealed a similar mode of interaction at the ATP-binding site of both c-Met and Pim-1. rsc.orgnih.gov The binding is characterized by interactions that are crucial for their inhibitory activity.

In the context of c-Met inhibition, the triazolo-pyridazine core can act as a pharmacophore, enhancing the binding affinity with the hinge region of the kinase. nih.gov The design of some inhibitors incorporates the structural features of both class I and class II c-Met inhibitors to achieve potent dual inhibition. nih.gov For example, some derivatives have shown the ability to disrupt the c-Met signaling pathway, leading to a decrease in the phosphorylation of downstream effectors like PI3K, AKT, and mTOR. nih.govrsc.org This disruption can induce cell cycle arrest and promote apoptosis in cancer cells. nih.govrsc.org

Furthermore, derivatives of nih.govnih.govnih.govtriazolo[4,3-b]pyridazine have been investigated as inhibitors of other important biological targets. One area of research has focused on their role as tankyrase (TNKS) inhibitors. nih.gov A specific derivative, 4-(2-(6-methyl- nih.govnih.govnih.govtriazolo[4,3-b]pyridazin-8-ylamino)ethyl)-phenol, was identified as a low nanomolar, selective TNKS inhibitor that functions as an NAD isostere. nih.gov The triazolo[4,3-b]pyridazine nucleus is considered essential for this activity. nih.gov

The versatility of the nih.govnih.govnih.govtriazolo[4,3-b]pyridazine scaffold is further demonstrated by its exploration as a core structure for developing inhibitors of bromodomain and extra-terminal domain (BET) proteins, specifically BRD4. nih.gov These derivatives have shown inhibitory activity against BRD4 bromodomains with micromolar IC50 values. nih.gov Crystal structure analysis of these inhibitors in complex with the BD1 domain of BRD4 has provided insights into their binding modes, highlighting the potential of this chemical scaffold for epigenetic modulation. nih.gov

While much of the research has focused on enzyme inhibition, the broader class of triazolopyrimidines and related structures has also been studied for their interaction with receptors. For instance, triamino derivatives of triazolotriazine and triazolopyrimidine have been identified as potent and selective antagonists of the adenosine (B11128) A2a receptor. nih.gov This suggests that the triazolo-fused pyridazine system could also have the potential for receptor-mediated pharmacological effects. Generally, nuclear receptors, which are key drug targets, possess highly conserved ligand-binding domains composed of α-helices that form a lipophilic pocket for binding small molecule ligands. nih.gov

The inhibitory activities of various nih.govnih.govnih.govtriazolo[4,3-b]pyridazine derivatives against their respective targets are summarized in the table below.

Compound DerivativeTargetIC50 (µM)Reference
Derivative 4gc-Met0.163 ± 0.01 rsc.orgnih.govrsc.org
Derivative 4gPim-10.283 ± 0.01 rsc.orgnih.govrsc.org
Derivative 4ac-MetNot specified rsc.orgrsc.org
Derivative 4aPim-1Not specified rsc.orgrsc.org
4-(2-(6-methyl- nih.govnih.govnih.govtriazolo[4,3-b]pyridazin-8-ylamino)ethyl)phenol (Compound 12)TNKS-10.011 (as XAV-939) nih.gov
4-(2-(6-methyl- nih.govnih.govnih.govtriazolo[4,3-b]pyridazin-8-ylamino)ethyl)phenol (Compound 12)TNKS-20.004 (as XAV-939) nih.gov
nih.govnih.govnih.govtriazolo[4,3-b]pyridazine derivativesBRD4 bromodomainsMicromolar range nih.gov

Computational Chemistry and Molecular Modeling Applications In 1 2 3 Triazolo 4,3 B Pyridazin 8 Amine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands, such as derivatives of vensel.orgnih.govresearchgate.nettriazolo[4,3-b]pyridazine, interact with their biological targets at a molecular level.

Molecular docking simulations have been successfully employed to predict the binding modes and estimate the binding affinities of various vensel.orgnih.govresearchgate.nettriazolo[4,3-b]pyridazine derivatives against several protein targets. For instance, in the development of dual c-Met/Pim-1 kinase inhibitors, docking studies revealed that these compounds fit into the ATP-binding site of both enzymes. nih.govpensoft.net One potent derivative, compound 4g, exhibited a strong binding energy of -8.55 kcal/mol with the c-Met kinase. rsc.org Another compound from the same series, 4a, showed a binding energy of -7.97 kcal/mol. rsc.org Similarly, docking of other analogues into the NQO2 enzyme's active site yielded favorable docking scores ranging from -6.69 to -8.00 kcal/mol, indicating a strong binding potential. researchgate.net These studies demonstrate the utility of docking in ranking compounds based on their predicted binding affinity, which often correlates with their experimental inhibitory activity.

Table 1: Predicted Binding Affinities of vensel.orgnih.govresearchgate.netTriazolo[4,3-b]pyridazine Derivatives against Kinase Targets

Compound Target Protein Predicted Binding Energy (kcal/mol)
4g c-Met Kinase -8.55
4a c-Met Kinase -7.97
Series Average NQO2 Enzyme -6.69 to -8.00

Note: Data is compiled from molecular docking studies aimed at predicting ligand-target interactions.

A key outcome of molecular docking is the identification of specific amino acid residues within the target's binding pocket that are crucial for ligand recognition and binding. For vensel.orgnih.govresearchgate.nettriazolo[4,3-b]pyridazine derivatives targeting the c-Met kinase, docking studies elucidated several critical interactions. The triazolopyridazine core was found to form a π-π stacking interaction with the residue Tyr1230. rsc.org Furthermore, the N1 and N2 atoms of the triazolo ring acted as hydrogen bond acceptors, forming two hydrogen bonds with Met1160. rsc.org A terminal phenol group on a derivative was observed forming a bifurcated hydrogen bond with Met1160 and Pro1158, while also engaging in a hydrophobic interaction with Ile1084. rsc.org In studies targeting Pim-1 kinase, crucial interactions were identified with residues Lys67 and Val52. rsc.org For bromodomain-containing protein 4 (BRD4) inhibitors, the conserved WPF motif was shown to interact with substituents on the triazolopyridazine scaffold.

Table 2: Key Interacting Residues for vensel.orgnih.govresearchgate.netTriazolo[4,3-b]pyridazine Derivatives in Target Binding Pockets

Target Protein Critical Residue(s) Type of Interaction
c-Met Kinase Tyr1230 π-π Stacking
Met1160, Pro1158 Hydrogen Bonding
Ile1084 Hydrophobic
Pim-1 Kinase Lys67 Hydrogen Bonding
Val52 Hydrophobic
BRD4 BD1 WPF motif, Asn140 Hydrophobic, Polar

Note: This table summarizes critical amino acid residues identified through molecular docking simulations.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are used to analyze the physical motions of atoms and molecules over time. In the context of vensel.orgnih.govresearchgate.nettriazolo[4,3-b]pyridazine research, MD simulations provide valuable information about the conformational stability of the ligand-protein complex predicted by docking. Studies on triazolopyridazine inhibitors of PIM-1 kinase have utilized MD simulations to confirm the stability of the binding pose. vensel.orgnih.gov A 100-nanosecond simulation demonstrated that the ligand maintained strong conformational stability within the active site of the PIM-1 kinase, consistently forming key hydrogen bonds throughout the simulation period. vensel.orgnih.gov This confirms that the interactions predicted by static docking are maintained in a dynamic physiological environment, strengthening the validity of the proposed binding mode.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules. These methods offer a deeper understanding of molecular geometry, reactivity, and intermolecular forces that govern ligand-target recognition.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For compounds based on the vensel.orgnih.govresearchgate.nettriazolo[4,3-b]pyridazine core, DFT has been used to analyze their electronic properties, particularly for applications in designing new energetic materials. DFT calculations of the electrostatic potential (ESP) help in understanding the distribution of charge within the molecule. These studies systematically evaluate properties such as heats of formation, density, and thermal stability based on the molecular structure, providing crucial data for the design of molecules with specific electronic characteristics.

Ligand-Based and Structure-Based Drug Design Strategies

Both ligand-based and structure-based approaches have been instrumental in the development of drugs incorporating the vensel.orgnih.govresearchgate.nettriazolo[4,3-b]pyridazine scaffold.

Structure-based drug design relies on the known 3D structure of the biological target. A prominent example is the development of selective tankyrase (TNKS) inhibitors. vensel.org Researchers started from a hit compound, N-(4-chlorophenethyl)-6-methyl- vensel.orgnih.govresearchgate.nettriazolo[4,3-b]pyridazin-8-amine (NNL), whose crystal structure in complex with TNKS-2 was available (PDB code 3P0Q). vensel.org This structural information guided the optimization of the initial hit, leading to the discovery of highly potent and selective inhibitors. vensel.org

Ligand-based drug design is used when the 3D structure of the target is unknown and instead relies on the knowledge of molecules that bind to the target. In the design of novel c-Met inhibitors, researchers were inspired by the pharmacophoric elements of known class I and class II inhibitors. researchgate.net The vensel.orgnih.govresearchgate.nettriazolo[4,3-b]pyridazine core was strategically introduced as a bioisostere of other heterocyclic systems to enhance the binding ability with the c-Met hinge region, ultimately leading to the design of novel derivatives with significant cytotoxicity against cancer cell lines. researchgate.net These strategies highlight how computational insights guide the synthesis and optimization of new vensel.orgnih.govresearchgate.nettriazolo[4,3-b]pyridazine-based molecules for therapeutic applications.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant to Compound Design

The integration of computational chemistry and molecular modeling has become a cornerstone in modern drug discovery, providing invaluable tools for the early prediction of a compound's pharmacokinetic profile. For the rsc.orgpensoft.netmdpi.comTriazolo[4,3-b]pyridazine scaffold, in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is instrumental in guiding the design of new derivatives with enhanced drug-like characteristics. These predictive models allow researchers to identify potential liabilities and optimize molecular structures to improve their pharmacokinetic behavior before committing to costly and time-consuming synthesis and experimental testing.

The primary goal of in silico ADME profiling is to assess the likely fate of a compound in the human body. This involves the calculation of a wide range of physicochemical and pharmacokinetic parameters that govern a molecule's ability to be absorbed, distributed to its target, metabolized by enzymes, and ultimately excreted. For derivatives of rsc.orgpensoft.netmdpi.comTriazolo[4,3-b]pyridazin-8-amine, these computational studies are crucial for optimizing lead compounds.

Key ADME-relevant properties that are routinely evaluated in silico for this class of compounds include:

Lipinski's Rule of Five: This rule provides a framework for assessing the druglikeness of a compound based on its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to this rule are more likely to exhibit good oral bioavailability.

Gastrointestinal (GI) Absorption: Predictive models estimate the extent to which a compound will be absorbed from the gastrointestinal tract into the bloodstream. High GI absorption is a desirable characteristic for orally administered drugs.

Blood-Brain Barrier (BBB) Permeation: For compounds targeting the central nervous system, the ability to cross the blood-brain barrier is critical. In silico models can predict a compound's potential for BBB permeation.

Cytochrome P450 (CYP) Inhibition: The cytochrome P450 family of enzymes plays a central role in drug metabolism. Computational models can predict whether a compound is likely to inhibit specific CYP isoforms (e.g., CYP2D6, CYP3A4), which can help in anticipating potential drug-drug interactions.

Aqueous Solubility: Adequate solubility is essential for a drug's absorption and distribution. In silico predictions of solubility help in the early identification of compounds that may have formulation challenges.

Research on derivatives of the rsc.orgpensoft.netmdpi.comtriazolo[4,3-b]pyridazine core has demonstrated the utility of these in silico approaches. For instance, studies on certain substituted analogs have indicated favorable drug-ability and pharmacokinetic properties based on computational analyses. nih.govnih.gov These findings underscore the importance of molecular modeling in the early stages of drug development to guide the selection and optimization of candidates. The use of freely available software, such as SwissADME, has been noted in the broader context of 1,2,4-triazole (B32235) derivatives to predict these crucial molecular parameters. pensoft.netresearchgate.net

The following table provides a representative example of the types of in silico ADME predictions that are generated for derivatives of the rsc.orgpensoft.netmdpi.comTriazolo[4,3-b]pyridazine scaffold during the design phase. The values presented are illustrative and typical for a lead-like compound from this chemical series.

ParameterPredicted ValueDesirable Range/Comment
Molecular Weight (g/mol)< 500Adherence to Lipinski's Rule
LogP (Octanol/Water Partition Coefficient)< 5Measure of lipophilicity, impacts absorption and distribution
Hydrogen Bond Donors< 5Influences solubility and membrane permeability
Hydrogen Bond Acceptors< 10Influences solubility and membrane permeability
Gastrointestinal (GI) AbsorptionHighPredicts good oral bioavailability
Blood-Brain Barrier (BBB) PermeantNoDesirable for peripherally acting drugs
CYP2D6 InhibitorNoLow potential for drug-drug interactions
CYP3A4 InhibitorNoLow potential for drug-drug interactions
Aqueous SolubilityGoodImportant for absorption and formulation

By leveraging these computational predictions, medicinal chemists can intelligently modify the rsc.orgpensoft.netmdpi.comTriazolo[4,3-b]pyridazin-8-amine core and its substituents to fine-tune the ADME properties, thereby increasing the probability of identifying a successful drug candidate.

Advanced Research Avenues and Future Directions For 1 2 3 Triazolo 4,3 B Pyridazin 8 Amine

Development of Next-Generation Therapeutic Agents Based on the Scaffold

The core nih.govbyu.eduresearchgate.nettriazolo[4,3-b]pyridazine structure serves as a foundational blueprint for developing new and improved therapeutic agents. Researchers are actively engaged in modifying this scaffold to enhance potency, selectivity, and pharmacokinetic properties. This process of optimization often begins with a "hit" compound identified through screening, which is then systematically altered to build a robust structure-activity relationship (SAR) profile. nih.gov

A notable example is the development of selective tankyrase (TNKS) inhibitors, which are targets for cancer therapy. Starting from an initial hit compound, a library of nih.govbyu.eduresearchgate.nettriazolo[4,3-b]pyridazin-8-amine derivatives was synthesized. nih.gov Structure-based optimization led to the discovery of 4-(2-(6-methyl- nih.govbyu.eduresearchgate.nettriazolo[4,3-b]pyridazin-8-ylamino)ethyl)phenol, a compound that exhibited low nanomolar inhibitory activity against TNKS. nih.gov This success underscores the value of the scaffold as a NAD isostere. nih.gov

Another area of intense research is the development of inhibitors for the bromodomain and extraterminal (BET) family of proteins, particularly BRD4, which is a key target in oncology. researchgate.netnih.gov A sophisticated approach has been the creation of bivalent inhibitors. This strategy led to the discovery of AZD5153, a compound that binds to two bromodomains simultaneously, resulting in enhanced potency and demonstrating significant tumor growth inhibition in preclinical models. nih.gov

The versatility of the scaffold extends beyond cancer to infectious diseases. The triazolopyridazine compound MMV665917 was identified as a promising lead against Cryptosporidium, a parasite causing severe diarrheal disease. nih.gov Subsequent optimization focused on the linker chemistry, replacing a piperazine-urea with a piperazine-acetamide linker. This modification resulted in the lead compound SLU-2633, which showed improved potency and a better predicted safety margin concerning the hERG ion channel, a common hurdle in drug development. nih.gov

TargetLead/Hit CompoundOptimized Compound ExampleKey Improvement
Tankyrases (TNKS)NNL (3)4-(2-(6-methyl- nih.govbyu.eduresearchgate.nettriazolo[4,3-b]pyridazin-8-ylamino)ethyl)phenol (12)Low nanomolar selective inhibition. nih.gov
BRD4Initial Program CompoundsAZD5153Bivalent binding leading to enhanced potency and improved pharmacokinetic profile. nih.gov
CryptosporidiumMMV665917SLU-2633Improved potency and projected hERG safety margin. nih.gov

Strategies for Overcoming Drug Resistance Mechanisms

A significant challenge in modern medicine, particularly in oncology and infectious disease treatment, is the emergence of drug resistance. nih.govnih.gov Single-target drugs can become ineffective as cancer cells or pathogens evolve to bypass the inhibited pathway. nih.gov A key future direction for the nih.govbyu.eduresearchgate.nettriazolo[4,3-b]pyridazine scaffold is the rational design of compounds that can preempt or overcome these resistance mechanisms.

One of the most promising strategies is the development of dual-target inhibitors. By engaging two distinct biological targets simultaneously, these agents can create a more robust therapeutic effect and reduce the likelihood of resistance emerging. nih.gov Researchers have successfully applied this strategy to the triazolopyridazine scaffold. For instance, dual inhibitors of c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have been designed. nih.gov Such compounds are anticipated to exhibit excellent antitumor activity and compensate for the weaknesses of single-target inhibitors. nih.gov

Similarly, scientists have created dual inhibitors targeting both c-Met and Pim-1 kinase. nih.govresearchgate.net The overexpression of both kinases is implicated in various cancers, and their simultaneous inhibition may offer greater therapeutic efficacy than targeting either one alone. nih.govresearchgate.net Compound 4g from one such study showed potent dual inhibitory activity and induced apoptosis in cancer cells. nih.govresearchgate.net These multi-targeting approaches represent a critical avenue for developing more durable and effective therapies based on the nih.govbyu.eduresearchgate.nettriazolo[4,3-b]pyridazine system.

Compound Series/TypeTargetsTherapeutic Area
nih.govbyu.eduresearchgate.nettriazolo[4,3-a]pyrazine derivativesc-Met and VEGFR-2Oncology. nih.gov
nih.govbyu.eduresearchgate.nettriazolo[4,3-b]pyridazine derivativesc-Met and Pim-1Oncology. nih.govresearchgate.net

Integration of Chemoinformatics and High-Throughput Screening in Discovery

The discovery of novel therapeutic agents based on the nih.govbyu.eduresearchgate.nettriazolo[4,3-b]pyridazine scaffold is increasingly driven by the powerful combination of high-throughput screening (HTS) and chemoinformatics. This synergy accelerates the identification of promising lead compounds from vast chemical libraries. nih.gov

HTS allows for the rapid testing of thousands of compounds for activity against a specific biological target or for a desired phenotypic effect. nih.gov These screens utilize diverse chemical libraries, including collections of known bioactive compounds, natural products, and large, structurally diverse sets designed for early-stage discovery. upenn.educolumbia.edutocris.com For example, derivatives of the triazolopyridazine scaffold have been evaluated using the National Cancer Institute's (NCI) 60-cancer cell line panel, a large-scale screening platform to identify potential anticancer agents. nih.gov

Chemoinformatics and computational chemistry are integral to this process. Molecular docking studies are routinely used to predict how a compound might bind to the active site of a target protein, guiding the design of more potent and selective inhibitors. nih.govresearchgate.net This has been applied in the development of inhibitors for targets like the NQO2 enzyme and the dual c-Met/Pim-1 kinases. nih.govresearchgate.net Furthermore, molecular dynamics simulations can provide deeper insights into the stability and dynamics of the compound-protein interaction. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling is another computational tool used to build mathematical models that correlate chemical structure with biological activity, helping to prioritize which new derivatives to synthesize. mdpi.com

Target/SystemDiscovery TechniquePurpose
MDR PathogensHigh-Throughput Phenotypic ScreeningIdentify new chemical entities with antibacterial activity. nih.gov
NQO2 EnzymeMolecular DockingPredict favorable binding modes within the enzyme's active site. researchgate.net
c-Met/VEGFR-2Molecular Dynamics SimulationAnalyze the stability and interaction of inhibitors with target proteins. nih.gov
c-Met/Pim-1Molecular DockingSuggest binding modes and support dual-target inhibition hypothesis. nih.govresearchgate.net

Exploration of Novel Biological Targets and Signaling Pathways

While the nih.govbyu.eduresearchgate.nettriazolo[4,3-b]pyridazine scaffold has been successfully used to develop inhibitors for established targets like c-Met, ongoing research continues to uncover new biological targets and pathways modulated by these compounds. nih.govgoogle.com This expansion of the target landscape opens up possibilities for treating a wider range of diseases.

Recent research has identified several novel protein targets for which triazolopyridazine derivatives show inhibitory activity. These include:

Tankyrases (TNKS1/2): Poly(ADP-ribose) polymerases involved in Wnt signaling, crucial for some cancers. nih.gov

BRD4: A member of the BET family of bromodomains that acts as an epigenetic reader, making it a key target in oncology. researchgate.netnih.gov

Pim-1 Kinase: A serine/threonine kinase that acts as an oncogenic survival factor by inhibiting apoptosis. nih.govresearchgate.net

NR2B-containing NMDA receptors: A potential target for CNS disorders.

NRF2: A transcription factor that regulates the expression of antioxidant proteins.

NQO2 (QR2): An enzyme implicated in breast cancer carcinogenesis. researchgate.net

VEGFR-2: A key receptor in angiogenesis, the formation of new blood vessels that tumors need to grow. nih.gov

In addition to specific protein targets, research on related scaffolds suggests that these compounds can modulate entire signaling pathways. For example, some triazolo-pyrimidine derivatives have been shown to inhibit the ERK signaling pathway, which is closely linked to cell proliferation and apoptosis. nih.gov The dual c-Met/Pim-1 inhibitor 4g was found to decrease the phosphorylation levels of key proteins in the PI3K/AKT/mTOR pathway. researchgate.net

Novel TargetAssociated Disease/ProcessCompound Series/Example
Tankyrases (TNKS)Cancer (Wnt signaling)6-methyl- nih.govbyu.eduresearchgate.nettriazolo[4,3-b]pyridazin-8-amine derivatives. nih.gov
BRD4Cancer (Epigenetics) nih.govbyu.eduresearchgate.nettriazolo[4,3-b]pyridazine derivatives. researchgate.netnih.gov
Pim-1 KinaseCancer (Apoptosis)Dual c-Met/Pim-1 inhibitors. nih.govresearchgate.net
NQO2Cancer (Breast)3-substituted-1,2,4-triazolo[4,3-b]pyridazines. researchgate.net
VEGFR-2Cancer (Angiogenesis)Dual c-Met/VEGFR-2 inhibitors. nih.gov
Cryptosporidium TargetCryptosporidiosis (Infectious Disease)MMV665917 / SLU-2633. nih.gov

Photochemical Properties and Reactions of thenih.govbyu.eduresearchgate.netTriazolo[4,3-b]pyridazine System

Beyond its medicinal applications, the fundamental chemical properties of the nih.govbyu.eduresearchgate.nettriazolo[4,3-b]pyridazine system are an active area of research. Photochemistry, which studies the interaction of molecules with light, reveals unique reactive pathways and properties.

A study on the parent s-triazolo[4,3-b]pyridazine (STP) molecule found that it undergoes an unusual photochemical reaction when irradiated with ultraviolet (UV) light in the presence of an alkene. byu.edu This reaction is a [3+2] photocycloaddition, where the alkene adds across the N1 and C8 positions of the STP ring, leading to the cleavage of the N4-N5 bond and the formation of a novel pyrrolo[1,2-b]-s-triazole derivative. byu.edu This type of photoreaction highlights the potential of the scaffold in synthetic chemistry for creating complex heterocyclic systems.

Studies of analogous fused triazole systems, such as 1,2,4-triazolo[4,3-a]pyridin-3-amine, provide further insight into the likely optical properties of the pyridazine (B1198779) core. nih.govmdpi.com These compounds typically exhibit strong absorption in the UV region of the electromagnetic spectrum. nih.gov Upon absorption of light, they can transition to an excited state and subsequently emit light as fluorescence. mdpi.com Computational chemistry, using methods like Density Functional Theory (DFT), is a key tool for analyzing these properties, allowing for the calculation of electron absorption spectra and the energies of molecular orbitals (HOMO and LUMO), which govern the electronic transitions. nih.govmdpi.com The presence of an amino group at the 8-position, as in the title compound, is expected to influence these photophysical properties.

SystemProperty / ReactionConditions / Method
s-Triazolo[4,3-b]pyridazine (STP)[3+2] PhotocycloadditionUV irradiation in the presence of an alkene. byu.edu
1,2,4-Triazolo[4,3-a]pyridine-3-amine (analogue)UV Absorption & LuminescenceSpectroscopic measurement. nih.govmdpi.com
1,2,4-Triazolo[4,3-a]pyridine-3-amine (analogue)Analysis of Molecular OrbitalsComputational analysis (B3LYP/6-311G(2d,2p)). nih.govmdpi.com

常见问题

Q. How can synthetic challenges (e.g., low yields in cyclization steps) be mitigated?

  • Answer : Optimize reaction conditions:
  • Use microwave-assisted synthesis to reduce reaction time.
  • Introduce directing groups (e.g., methyl at position 3) to favor regioselective cyclization .
  • Employ flow chemistry for scalable production of intermediates .

Retrosynthesis Analysis

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Reactant of Route 1
[1,2,4]Triazolo[4,3-b]pyridazin-8-amine
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